molecular formula C18H25NO4S B604810 (2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine CAS No. 1087646-24-9

(2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine

Cat. No.: B604810
CAS No.: 1087646-24-9
M. Wt: 351.5g/mol
InChI Key: BDXFIXDETAHORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine is a complex organic compound with a unique structure that combines a naphthalene ring, a sulfonamide group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine typically involves multiple steps, starting with the preparation of the naphthalene ring system. The key steps include:

    Naphthalene Ring Functionalization: The naphthalene ring is functionalized with a sulfonamide group through sulfonation and subsequent amide formation.

    Alkylation: The hydroxyl group is introduced via alkylation using 2-chloropropanol under basic conditions.

    Ether Formation: The pentyloxy group is attached through an etherification reaction using pentanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening for catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The ether group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, aryl halides, and strong bases like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new ethers or other substituted derivatives.

Scientific Research Applications

(2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxypropyl)methacrylamide: Known for its use in polymer therapeutics and drug delivery systems.

    Poly(N-(2-hydroxypropyl)methacrylamide): Utilized in nanomedicine for its biocompatibility and functionalization capabilities.

Uniqueness

(2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

1087646-24-9

Molecular Formula

C18H25NO4S

Molecular Weight

351.5g/mol

IUPAC Name

N-(2-hydroxypropyl)-4-pentoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C18H25NO4S/c1-3-4-7-12-23-17-10-11-18(16-9-6-5-8-15(16)17)24(21,22)19-13-14(2)20/h5-6,8-11,14,19-20H,3-4,7,12-13H2,1-2H3

InChI Key

BDXFIXDETAHORK-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC(C)O

Origin of Product

United States

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